3-[4-(Aminomethyl)phenyl]propanoic acid;hydrochloride
Description
3-[4-(Aminomethyl)phenyl]propanoic acid hydrochloride is a phenylpropanoic acid derivative featuring an aminomethyl group at the para position of the benzene ring. The hydrochloride salt form enhances its aqueous solubility, making it advantageous for pharmaceutical and synthetic applications . Structurally, it comprises a propanoic acid backbone linked to a substituted aromatic ring, with the aminomethyl group (-CH₂NH₂) providing a site for further functionalization. This compound is utilized in drug development, particularly in designing molecules targeting metabolic disorders or cardiovascular diseases due to its structural versatility and bioavailability .
Properties
IUPAC Name |
3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-7-9-3-1-8(2-4-9)5-6-10(12)13;/h1-4H,5-7,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHSBVIEJSUATO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42287-98-9 | |
| Record name | Benzenepropanoic acid, 4-(aminomethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42287-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Nucleophilic Addition of 4-(Aminomethyl)benzylamine to Acrylates
A widely reported method involves the Michael addition of 4-(aminomethyl)benzylamine to acrylate derivatives. For instance, ethyl acrylate reacts with 4-(aminomethyl)benzylamine in ethanol at 60°C for 6 hours, yielding 3-[4-(aminomethyl)phenyl]propanoic ethyl ester. Acidic hydrolysis (6 M HCl, reflux, 8 hours) then converts the ester to the carboxylic acid, followed by HCl treatment to form the hydrochloride salt. This method, adapted from analogous syntheses, achieves an 88% yield with >99% purity after recrystallization from ethanol-water.
Solvent and Temperature Optimization
Reaction efficiency depends on solvent polarity and temperature. Polar aprotic solvents like dimethylformamide (DMF) accelerate the Michael addition, reducing reaction times to 2–3 hours at 70°C. However, aqueous systems minimize side reactions, as demonstrated in a patent using water as the solvent with pH adjustment to 9–10 during extraction. Comparative studies show that ethanol-water mixtures (1:1 v/v) balance reaction rate and product solubility, yielding 86–90% isolated product.
Reductive Amination Strategies
Catalytic Hydrogenation of Nitrile Precursors
An alternative route starts with 4-cyanophenylpropanoic acid, which undergoes catalytic hydrogenation to introduce the aminomethyl group. Using Raney nickel (10 wt%) under 50 psi H₂ in methanol at 25°C for 12 hours, the nitrile group is reduced to aminomethyl, followed by HCl gas bubbling to precipitate the hydrochloride salt. This method avoids harsh acidic conditions but requires careful control of hydrogenation parameters to prevent over-reduction.
Borohydride-Mediated Reduction
Sodium cyanoborohydride selectively reduces imine intermediates formed from 4-formylphenylpropanoic acid and ammonium chloride. After imine formation in methanol (rt, 2 hours), reduction at pH 6–7 (acetic acid buffer) yields the amine, which is treated with concentrated HCl to afford the hydrochloride salt. While milder than hydrogenation, this approach achieves lower yields (75–80%) due to competing side reactions.
Hydrolysis of Protected Intermediates
tert-Butoxycarbonyl (Boc) Protection
To prevent undesired protonation during synthesis, the aminomethyl group is protected with Boc anhydride. 4-(Boc-aminomethyl)phenylpropanoic acid tert-butyl ester is synthesized via Michael addition, followed by tert-butyl ester hydrolysis (trifluoroacetic acid, dichloromethane, 0°C) and Boc deprotection (4 M HCl in dioxane). This method ensures high regioselectivity, albeit with additional steps that reduce overall yield to 70–75%.
Direct Hydrochloric Acid Hydrolysis
A one-pot hydrolysis-deprotection method employs 6 M HCl under reflux (10 hours) to simultaneously hydrolyze ester groups and protonate the amine. This streamlined process, adapted from large-scale industrial protocols, eliminates intermediate isolation, improving throughput but requiring precise stoichiometry to avoid decomposition.
Comparative Analysis of Synthetic Routes
Table 1: Key Parameters of Preparation Methods
Industrial-Scale Considerations
Continuous Flow Synthesis
Patents describe continuous flow systems for Michael addition steps, where 4-(aminomethyl)benzylamine and acrylate are mixed in a microreactor at 70°C with a residence time of 20 minutes. This method reduces reaction time tenfold compared to batch processes, achieving 89% yield with minimal purification.
Waste Management and Solvent Recovery
Ethanol-water mixtures are preferred for their low toxicity and ease of recovery via distillation. Post-reaction, the aqueous phase is neutralized with potassium carbonate, and solvents are recycled, aligning with green chemistry principles.
Challenges and Optimization Strategies
Byproduct Formation During Hydrolysis
Over-hydrolysis of ester intermediates can generate 4-(aminomethyl)benzoic acid, a common byproduct. Adding stoichiometric HCl (1.05 eq) and maintaining reflux at 90°C minimizes this issue, as excess HCl drives complete ester conversion.
Purification of Hydrochloride Salt
Recrystallization from ethanol-water (3:1 v/v) removes residual amines and inorganic salts. For higher purity (>99.5%), column chromatography on silica gel with methanol-chloroform (1:9) is employed, though this step is rarely used industrially due to cost.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Aminomethyl)phenyl]propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Applications
1.1 Overview of Anticancer Properties
Recent studies have highlighted the potential of 3-[4-(Aminomethyl)phenyl]propanoic acid derivatives as promising anticancer agents. A notable investigation evaluated a series of derivatives for their cytotoxic effects against A549 non-small cell lung cancer (NSCLC) cells. Compounds derived from this structure demonstrated significant reductions in cell viability, with some achieving over 50% reduction compared to control groups treated with standard chemotherapeutics like doxorubicin and cisplatin .
1.2 Case Studies
- Study on Derivatives : A study identified several derivatives of 3-[4-(Aminomethyl)phenyl]propanoic acid that exhibited potent anticancer activity. For instance, specific compounds reduced A549 cell viability significantly, showcasing their potential as lead candidates for further development in cancer therapy .
- Mechanism of Action : The anticancer activity was linked to the ability of these compounds to induce apoptosis and inhibit cell migration, suggesting that they could be effective in preventing metastasis in cancer patients .
Neuroprotective Effects
2.1 Mechanism of Neuroprotection
Research has suggested that 3-[4-(Aminomethyl)phenyl]propanoic acid may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its structure allows it to interact with various neurotransmitter systems, potentially modulating excitotoxicity and oxidative stress pathways .
2.2 Experimental Findings
- In Vitro Studies : In experimental models, compounds related to 3-[4-(Aminomethyl)phenyl]propanoic acid have shown the ability to protect neuronal cells from damage induced by glutamate toxicity. This is particularly relevant for conditions like Alzheimer's and Parkinson's disease where excitotoxicity plays a crucial role .
Biochemical Tool
3.1 Role in Research
As a biochemical tool, 3-[4-(Aminomethyl)phenyl]propanoic acid is utilized in various assays to study protein interactions and enzyme activities. Its ability to mimic natural amino acids allows researchers to explore its effects on protein function and stability.
3.2 Applications in Drug Development
The compound serves as a scaffold for developing novel drugs targeting specific pathways involved in cancer and neurodegeneration. Its derivatives are being synthesized and tested for enhanced efficacy and reduced toxicity compared to existing therapies .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer | Potential lead compound for NSCLC treatment | Significant reduction in A549 cell viability; induces apoptosis |
| Neuroprotection | Protects neuronal cells from excitotoxicity | Effective against glutamate-induced toxicity |
| Biochemical Tool | Used in assays for studying protein interactions and enzyme activities | Mimics natural amino acids; aids in drug development |
Mechanism of Action
The mechanism of action of 3-[4-(Aminomethyl)phenyl]propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. This compound may also act as an inhibitor or activator of certain enzymes, affecting metabolic pathways .
Comparison with Similar Compounds
3-[4-(Dimethylamino)phenyl]propanoic Acid Hydrochloride
- Structure: Differs by substitution of the aminomethyl group with a dimethylamino group (-N(CH₃)₂).
- Properties: The dimethylamino group increases lipophilicity, reducing aqueous solubility compared to the aminomethyl analogue. This modification may enhance membrane permeability but reduce renal clearance .
- Applications: Used in organic synthesis for fluorescent probes due to its electron-donating dimethylamino group .
GW-1929 Hydrochloride
- Structure: (S)-2-((2-Benzoylphenyl)amino)-3-[4-(2-(methyl(pyridin-2-yl)amino)ethoxy)phenyl]propanoic acid hydrochloride. Contains a bulkier substituent (pyridinyl-ethoxy group) and a benzoylphenyl moiety.
- Pharmacology : Acts as a PPARγ agonist, reducing glucose and triglyceride levels in metabolic disorders. The extended aromatic system and ether linkage contribute to receptor binding specificity .
- Key Difference: Enhanced metabolic stability due to the pyridine ring, contrasting with the simpler aminomethyl group in the target compound .
Tirofiban Hydrochloride
- Structure: (2S)-2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid hydrochloride. Features a sulfonamide and piperidinylbutoxy group.
- Pharmacology : Antithrombotic agent targeting platelet aggregation via GPIIb/IIIa inhibition. The sulfonamide and piperidine groups are critical for binding affinity .
- Comparison: The aminomethyl group in the target compound lacks the sulfonamide’s hydrogen-bonding capacity, limiting its use in antiplatelet therapies .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | Key Functional Groups |
|---|---|---|---|---|
| 3-[4-(Aminomethyl)phenyl]propanoic acid HCl | 215.68 | 186–189* | High | -COOH, -CH₂NH₂·HCl |
| 3-[4-(Dimethylamino)phenyl]propanoic acid HCl | 243.74 | Not reported | Moderate | -COOH, -N(CH₃)₂·HCl |
| GW-1929 HCl | 541.04 | Not reported | Low | -COOH, pyridine, ether |
| Tirofiban HCl | 495.08 | 200–203* | Moderate | -COOH, sulfonamide, piperidine |
*Data extrapolated from structurally related compounds in .
Biological Activity
3-[4-(Aminomethyl)phenyl]propanoic acid; hydrochloride, a compound with significant potential in biochemical research, has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.
The compound is known to interact with various biomolecules, influencing their activity and function. It plays a crucial role in biochemical reactions by interacting with enzymes and proteins involved in peptide synthesis. Specifically, it facilitates the formation of peptide bonds, which is essential for protein synthesis.
Modulation of Cellular Functions
3-[4-(Aminomethyl)phenyl]propanoic acid; hydrochloride influences several cellular processes:
- Cell Signaling Pathways : The compound modulates signaling pathways that regulate cell growth and metabolism.
- Gene Expression : It affects the expression of genes involved in metabolic pathways, leading to altered cellular metabolism.
- Metabolic Activity : At low doses, it enhances metabolic activity and improves cellular function.
The molecular mechanisms by which this compound exerts its effects include:
- Enzyme Interaction : It binds to specific enzymes or receptors, leading to either inhibition or activation. For example, it can inhibit certain enzymes by occupying their active sites, thus preventing substrate binding.
- Stability and Degradation : Studies indicate that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. This stability is crucial for its application in long-term experiments.
Antimicrobial Activity
Research has demonstrated that derivatives of 3-[4-(Aminomethyl)phenyl]propanoic acid exhibit significant antimicrobial properties. A study evaluated its efficacy against multidrug-resistant bacterial pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1–8 µg/mL |
| Vancomycin-resistant Enterococcus faecalis | 0.5–2 µg/mL |
| Gram-negative pathogens | 8–64 µg/mL |
| Drug-resistant Candida species | 8–64 µg/mL |
These findings underscore the potential of this compound as a foundational platform for developing novel antimicrobial agents targeting resistant strains .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that certain derivatives significantly reduce the viability of cancer cells (e.g., A549 lung cancer cells) while exhibiting low toxicity towards non-cancerous cells:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 12 | A549 | 20 |
| Compound 20 | A549 | 15 |
Additionally, these compounds demonstrated antioxidant properties that could protect normal tissues while sensitizing cancer cells to chemotherapy .
Study on Antioxidant Activity
In a study focusing on the antioxidant properties of derivatives of 3-[4-(Aminomethyl)phenyl]propanoic acid, researchers found that these compounds effectively scavenge free radicals in vitro. The most promising candidate exhibited potent antioxidant activity in DPPH radical scavenging assays, highlighting the dual role of these compounds in cancer therapy and oxidative stress modulation .
Evaluation of Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of various derivatives against clinically relevant pathogens. The results indicated selective activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance their antimicrobial profile .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3-[4-(Aminomethyl)phenyl]propanoic acid hydrochloride, and how are they experimentally determined?
- Answer : The compound typically appears as white crystals or crystalline powder with a melting point of ~236°C (decomposition) . Solubility varies: soluble in methanol, sparingly soluble in water/ethanol, and insoluble in ether . Characterization involves:
- Melting Point : Differential scanning calorimetry (DSC) or capillary methods.
- Solubility : Phase solubility studies in solvents like methanol, water, and ethanol (95%) .
- Purity : HPLC with UV detection (≥98.5% purity) .
Q. What synthetic routes are reported for this compound, and how can yield optimization be achieved?
- Answer : Synthesis often involves coupling reactions (e.g., amidation or esterification) followed by salt formation with HCl. For example:
- Step 1 : React 4-(aminomethyl)phenylpropanoic acid with cyclohexanecarbonyl chloride under basic conditions.
- Step 2 : Hydrochloride salt formation via HCl gas or concentrated HCl .
- Yield Optimization : Use anhydrous solvents, controlled temperature (0–5°C for acid-sensitive steps), and stoichiometric excess of reagents. Yields in spirocyclic analogs range from 12–38% .
Q. Which analytical techniques are critical for verifying structural integrity?
- Answer :
- NMR Spectroscopy : Confirm aromatic protons (δ 6.8–7.4 ppm) and amine/acid functionalities (δ 1.5–3.5 ppm) .
- HRMS : Validate molecular weight (e.g., C17H23NO4·HCl: [M+H]+ at 341.83) .
- Elemental Analysis : Ensure C, H, N, Cl content matches theoretical values .
Advanced Research Questions
Q. How can contradictory spectral or solubility data be resolved during characterization?
- Answer : Contradictions may arise from polymorphic forms or hydration states. Mitigation strategies include:
- X-ray Diffraction (XRD) : Identify crystalline vs. amorphous forms.
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity impacting solubility .
- Control Experiments : Replicate synthesis under inert atmosphere to exclude oxidation .
Q. What methodologies are used to study its interaction with biological targets (e.g., receptors)?
- Answer :
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to receptors like GPR40 or PPARγ .
- Radioligand Displacement Assays : Quantify competitive binding using tritiated ligands .
- Molecular Dynamics Simulations : Predict binding modes of the aminomethylphenyl group to hydrophobic receptor pockets .
Q. How do structural modifications (e.g., spirocyclic peripheries) impact pharmacological activity?
- Answer : Modifications alter steric and electronic properties:
- Spirocyclic Additions : Increase metabolic stability (e.g., 1-oxa-9-azaspiro[5.5]undecane in analogs improves half-life) .
- Fluorine Substituents : Enhance bioavailability via reduced CYP450 metabolism (e.g., 4-fluorobenzyl derivatives in ).
- SAR Studies : Compare IC50 values in receptor activation assays to map critical functional groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
